molecular formula C17H18O2 B8358381 Ethyl 2,4-dimethyl[1,1'-biphenyl]-3-carboxylate CAS No. 87555-72-4

Ethyl 2,4-dimethyl[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8358381
CAS No.: 87555-72-4
M. Wt: 254.32 g/mol
InChI Key: KBVAJXSKWALJAI-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl[1,1'-biphenyl]-3-carboxylate is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

87555-72-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

ethyl 2,6-dimethyl-3-phenylbenzoate

InChI

InChI=1S/C17H18O2/c1-4-19-17(18)16-12(2)10-11-15(13(16)3)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3

InChI Key

KBVAJXSKWALJAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of phenylacetaldehyde (77.0 g, 0.64 mole) and morpholine (56.0 g, 0.64 mole) in toluene (500 ml) was heated at reflux until the theoretical amount of water was collected in a Dean-Stark trap. The reaction mixture was cooled slightly, and ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (125.0 g, 0.64 mole) was added. The solvent was distilled from the reaction mixture at atmospheric pressure to leave a residue. The residue was then heated at 200° for 2.5 hours. A Dean-Stark trap was used to collect the distilled morpholine. The remaining pot residue was cooled and slurried with a mixture of silica gel (700 g) and methylene chloride (1500 ml) for 45 minutes. The slurry was filtered and the filter cake rinsed with methylene chloride (500 ml). The combined filtrates were evaporated under reduced pressure to leave a thick brown residue. This residue was distilled under reduced pressure to give several fractions. All fractions which contained more than 73% product by gc analysis were combined to give a total of 90.5 g crude ethyl 2,4-dimethyl-[1,1'-biphenyl]-3-carboxylate.
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77 g
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56 g
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500 mL
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125 g
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Synthesis routes and methods II

Procedure details

Under a dry nitrogen atmosphere a solution of commercial ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (19.6 g, 0.1 mole) in toluene (20 ml) was added dropwise to a stirred solution of 4-(2-phenylethenyl)morpholine (14.3 g, 0.076 mole) in toluene (200 ml). Preparation of the morpholine derivative is described in U.S. Pat. No. 3,922,237. After the addition, the reaction mixture was heated at reflux for approximately 20 hours. The reaction mixture was then cooled and concentrated under reduced pressure, leaving a residue. The residue was heated at 170° under a dry nitrogen atmosphere for 3.5 hours, allowed to cool to room temperature, and then filtered. The filtrate was purified by column chromatography on silica gel, elution first with n-hexane: ethyl acetate, and finally ethyl acetate, to give ethyl 2,4-dimethyl-[1,1'-biphenyl]-3-carboxylate (3.5 g) as a yellow oil.
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19.6 g
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reactant
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14.3 g
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20 mL
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200 mL
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